

Diethylcarbamyl Azide: A Technical Guide to Its Predicted Properties and Characterization

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Compound of Interest

Compound Name: Diethylcarbamyl azide

Cat. No.: B15491676

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Disclaimer: Direct experimental data on the physical properties of **Diethylcarbamyl azide** is not readily available in published literature. This guide provides a comprehensive overview of its predicted characteristics based on the known properties of structurally similar compounds, namely Diethylcarbamyl chloride and Dimethylcarbamoyl chloride. The experimental protocols described are generalized procedures for the synthesis and characterization of organic azides.

Executive Summary

Diethylcarbamyl azide is a chemical compound of interest in organic synthesis, potentially serving as a reagent for the introduction of the diethylcarbamoyl group or as a precursor in various chemical transformations. Due to the limited availability of specific data, this document aims to provide researchers, scientists, and drug development professionals with a technical guide to its predicted physical properties and generalized methodologies for its synthesis and characterization. The information herein is compiled from data on analogous compounds and established principles of organic chemistry.

Predicted Physical Properties

The physical properties of **Diethylcarbamyl azide** are expected to be influenced by the presence of the azide functional group. For comparative purposes, the known physical properties of the closely related compounds, Diethylcarbamyl chloride and Dimethylcarbamoyl chloride, are presented below. It is anticipated that the boiling point of **Diethylcarbamyl azide** would be slightly higher than the corresponding chloride due to the increased molecular weight and polarity of the azide group, while its density would also be expected to be comparable.

Property	Diethylcarbamyl Chloride	Dimethylcarbamoyl Chloride
Molecular Formula	C ₅ H ₁₀ ClNO	C ₃ H ₆ ClNO
Molecular Weight	135.59 g/mol [1]	107.55 g/mol [2]
Appearance	Colorless to amber liquid[3][4]	Colorless to yellow liquid[2][5]
Boiling Point	186 °C[1]	164-166 °C[2][5]
Melting Point	-32 °C[1][3][4]	-33 °C[2][5]
Density	1.07 g/mL at 25 °C[4]	1.168 g/mL at 20 °C[2][6]
Solubility	Reacts with water[1][4]	Decomposes in water[2][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of a carbamoyl azide from its corresponding carbamoyl chloride. These procedures should be adapted and optimized for the specific case of **Diethylcarbamyl azide**.

Synthesis of Diethylcarbamyl Azide

This protocol outlines the synthesis of a carbamoyl azide via nucleophilic substitution of the corresponding carbamoyl chloride with sodium azide.

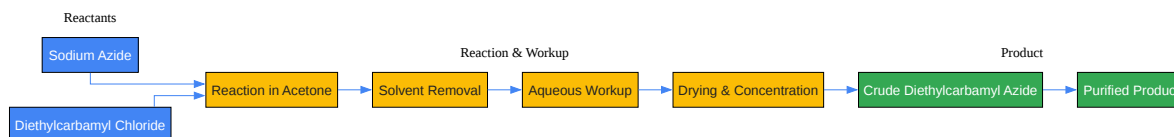
Materials:

- Diethylcarbamyl chloride
- Sodium azide (NaN₃)
- Acetone (anhydrous)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Magnesium sulfate (anhydrous)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve Diethylcarbamyl chloride in anhydrous acetone.
- Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.
- Equip the flask with a reflux condenser and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
- Partition the residue between deionized water and diethyl ether.
- Separate the organic layer and wash it sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Diethylcarbamyl azide**.
- Purification can be achieved by vacuum distillation or column chromatography, though caution is advised due to the potential thermal instability of organic azides.



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Caption: General workflow for the synthesis of **Diethylcarbamyldiethylcarbamyl azide**.

Characterization of Diethylcarbamyldiethylcarbamyl Azide

The following spectroscopic methods are essential for the structural confirmation and purity assessment of the synthesized **Diethylcarbamyldiethylcarbamyl azide**.

Objective: To identify the characteristic azide functional group.

Procedure:

- Acquire an IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., chloroform, carbon tetrachloride).
- Look for a strong, sharp absorption band in the region of $2100\text{--}2200\text{ cm}^{-1}$, which is characteristic of the asymmetric stretching vibration of the azide (N_3) group.[7]
- Also, identify the carbonyl (C=O) stretching frequency of the carbamoyl group, typically observed around $1680\text{--}1720\text{ cm}^{-1}$.

Objective: To elucidate the molecular structure by observing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

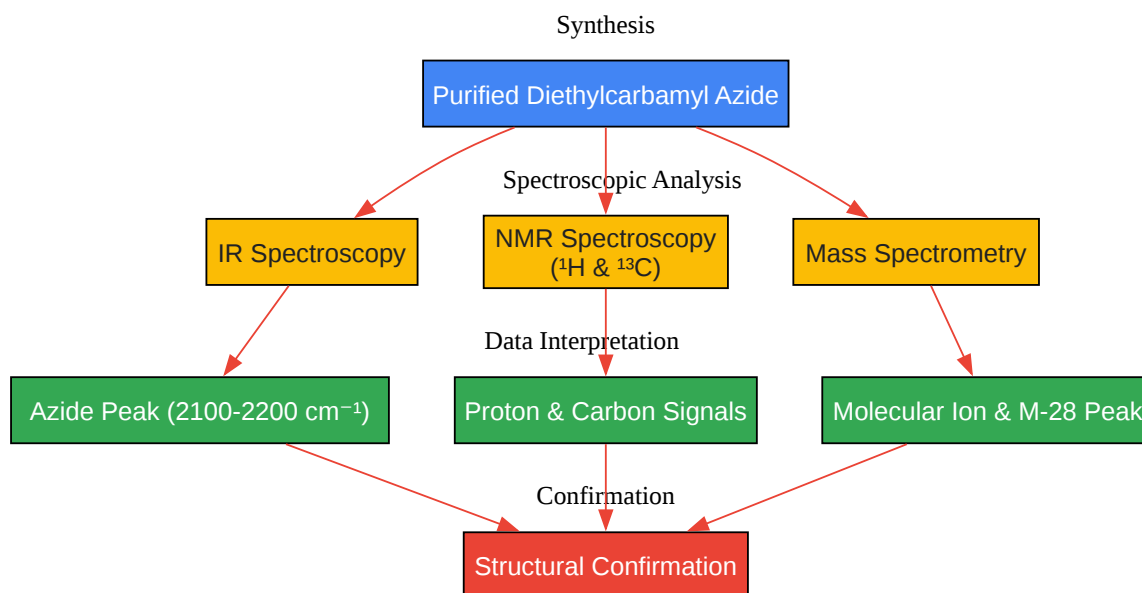
Procedure:

- Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra.
- In the ^1H NMR spectrum, expect to observe signals corresponding to the ethyl groups. These will likely appear as a quartet and a triplet, and their chemical shifts will be influenced by the adjacent nitrogen atom.
- In the ^{13}C NMR spectrum, identify the carbonyl carbon and the two distinct carbons of the ethyl groups. The chemical shifts will provide information about the electronic environment of each carbon atom.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

- Introduce the sample into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Observe the molecular ion peak (M^+) corresponding to the molecular weight of **Diethylcarbamyl azide**.
- A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N_2), resulting in a significant peak at $\text{M}-28$.^[8] Analyze other fragment ions to further confirm the structure.



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Caption: Workflow for the spectroscopic characterization of **Diethylcarbamyl azide**.

Safety Considerations

Organic azides are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction. All reactions involving azides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is advisable to work with small quantities and to avoid distillation to dryness. The precursor, Diethylcarbamyl chloride, is corrosive and a lachrymator.^{[2][4]}

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